molecular formula C14H19ClN2O4 B554752 H-Lys(2-Cl-Z)-OH CAS No. 42390-97-6

H-Lys(2-Cl-Z)-OH

Cat. No.: B554752
CAS No.: 42390-97-6
M. Wt: 314.76 g/mol
InChI Key: YCQVFPIEKSYHFI-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys(2-Cl-Z)-OH: is a derivative of lysine, an essential amino acid. The compound features a 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group attached to the lysine residue. This modification is often used in peptide synthesis to protect the amino group of lysine, preventing unwanted side reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(2-Cl-Z)-OH typically involves the protection of the lysine amino group with the 2-chlorobenzyloxycarbonyl group. This can be achieved through the reaction of lysine with 2-chlorobenzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: H-Lys(2-Cl-Z)-OH undergoes various chemical reactions, including:

    Substitution Reactions: The 2-chlorobenzyloxycarbonyl group can be selectively removed under acidic conditions, revealing the free amino group of lysine.

    Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments.

    Oxidation and Reduction Reactions: The lysine residue can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Trifluoroacetic acid is commonly used to remove the 2-chlorobenzyloxycarbonyl group.

    Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are used to facilitate peptide bond formation.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Free lysine or lysine-containing peptides.

    Coupling Reactions: Longer peptide chains or peptide conjugates.

    Oxidation and Reduction Reactions: Oxidized or reduced lysine derivatives.

Scientific Research Applications

Chemistry: H-Lys(2-Cl-Z)-OH is widely used in peptide synthesis as a protecting group for lysine. It allows for the selective modification of peptides, facilitating the study of peptide structure and function.

Biology: In biological research, this compound is used to synthesize modified peptides that can be used as probes to study protein interactions, enzyme activity, and cellular signaling pathways.

Medicine: The compound is used in the development of peptide-based therapeutics. Protected lysine derivatives are crucial in the synthesis of peptide drugs, ensuring stability and bioavailability.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents. It is also used in the production of peptide-based materials for various applications.

Mechanism of Action

The primary mechanism of action of H-Lys(2-Cl-Z)-OH involves its role as a protecting group in peptide synthesis. The 2-chlorobenzyloxycarbonyl group protects the amino group of lysine, preventing unwanted side reactions during peptide bond formation. This allows for the selective synthesis of peptides with high purity and yield. The protecting group can be removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

    H-Lys(Z)-OH: Lysine protected with a benzyloxycarbonyl group.

    H-Lys(Boc)-OH: Lysine protected with a tert-butyloxycarbonyl group.

    H-Lys(Fmoc)-OH: Lysine protected with a fluorenylmethyloxycarbonyl group.

Uniqueness: H-Lys(2-Cl-Z)-OH is unique due to the presence of the 2-chlorobenzyloxycarbonyl group, which provides enhanced stability and selectivity compared to other protecting groups. The 2-chlorobenzyloxycarbonyl group is more resistant to hydrolysis and offers better protection during peptide synthesis, making it a preferred choice in certain applications.

Properties

IUPAC Name

(2S)-2-amino-6-[(2-chlorophenyl)methoxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c15-11-6-2-1-5-10(11)9-21-14(20)17-8-4-3-7-12(16)13(18)19/h1-2,5-6,12H,3-4,7-9,16H2,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQVFPIEKSYHFI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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